Ankaflavin is derived from the fermentation process involving Monascus purpureus, a type of mold commonly used in traditional Asian food products like red yeast rice. It belongs to the class of polyketides, which are synthesized through the action of polyketide synthases. The classification of ankaflavin falls under natural products with potential pharmacological benefits, including anti-inflammatory and antioxidant properties .
The production of ankaflavin involves several fermentation techniques. A notable method includes liquid-state fermentation using Monascus purpureus cultures. The process typically involves:
This method not only enhances yield but also reduces production costs while ensuring safety and non-toxicity of the final product.
Ankaflavin has a complex molecular structure characterized by its polyketide backbone, which includes multiple aromatic rings. The molecular formula for ankaflavin is , and it has a molar mass of approximately 302.32 g/mol. The specific structural features include:
Ankaflavin participates in various chemical reactions typical for flavonoids and related compounds. Key reactions include:
The mechanism of action for ankaflavin involves several pathways:
Ankaflavin is characterized by several physical properties:
Chemical properties include:
Ankaflavin has diverse applications across multiple fields:
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